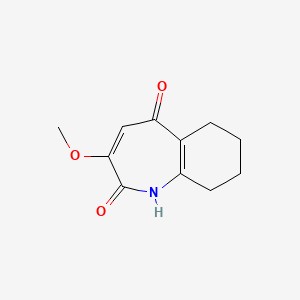

3-methoxy-6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione

Cat. No. B8398712

M. Wt: 207.23 g/mol

InChI Key: ZUVHMAPQIZWKML-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05708168

Procedure details

To stirred, ice bath cold, concd H2SO4 (10 mL, Baker), there was added 2-methoxy-5,6,7,8-tetrahydronaphthalene-1,4-dione (600 mg, 3.12 mmol) in portions. A deep red solution resulted. To this cold solution, NaN3 (406 mg, 6.24 mmol, Aldrich) was added in portions. The reaction was allowed to slowly attain rt with stirring under N2. Gas evolution was noted. After 16 h, the reaction was judged complete by TLC analysis (10% MeOH/90% CHCl3). The reaction was added to crushed ice (100 mL) to give a yellow/brown solution. This was extracted with 30% MeOH/70% CHCl3 (4×30 mL) and CHCl3 (2×30 mL). The extract was washed with water (1×20 mL), saturated NaHCO3 (1×20 mL) and brine (1×20 mL), filtered through cotton and the solvent removed in vacuo to give a red solid (280 mg). An additional portion was obtained in exactly the same manner (350 mg). The combined solids were subjected to vacuum chromatography (silica gel, 2.5×25 cm, initial CHCl3 elution to remove mobile impurities, 2% EtOH/98% CHCl3 elution to remove product) to yield a pink solid. Crystallization from 95% EtOH (dissolved in 20 mL, hot filtered, concd to 8 mL, allowed to cool to rt) yielded a pink solid (242 mg, 19%, >95% pure by 1H NMR, mp 227.5°-228.5° C.). A sample was further purified by recrystallization from 95% EtOH (25 mg dissolved in 2 mL, allowed to cool to rt, yielded a pale pink solid, 14 mg, 56% recovery); mp 228.5°-229.5° C.;

Quantity

600 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

OS(O)(=O)=O.[CH3:6][O:7][C:8]1[C:9](=[O:19])[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:15]=2[C:16](=[O:18])[CH:17]=1.[N-:20]=[N+]=[N-].[Na+]>CO>[CH3:6][O:7][C:8]1[C:9](=[O:19])[NH:20][C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:15]=2[C:16](=[O:18])[CH:17]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

600 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C(C=2CCCCC2C(C1)=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

406 mg

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-].[Na+]

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

To stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A deep red solution resulted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was allowed to slowly attain rt

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring under N2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow/brown solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This was extracted with 30% MeOH/70% CHCl3 (4×30 mL) and CHCl3 (2×30 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with water (1×20 mL), saturated NaHCO3 (1×20 mL) and brine (1×20 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through cotton

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C(NC2=C(C(C1)=O)CCCC2)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 280 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 43.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |